molecular formula C9H9N3O2S B2621332 Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate CAS No. 1896753-11-9

Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B2621332
CAS No.: 1896753-11-9
M. Wt: 223.25
InChI Key: HGLAWSVNBBWRBK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate (CAS 1896753-11-9) is a chemical compound with the molecular formula C 9 H 9 N 3 O 2 S and a molecular weight of 223.25 g/mol . Its structure features a thiazolopyridine core, a scaffold of significant interest in medicinal chemistry and drug discovery for its potential biological activity. This specific ester derivative serves as a valuable synthetic intermediate or building block for researchers. The 2-amino and ethyl carboxylate functional groups make it a versatile precursor for further chemical modifications and structure-activity relationship (SAR) studies . While detailed biological data for this exact molecule is not fully published in the searched literature, closely related thiazole and fused heterocyclic systems have demonstrated notable pharmacological properties. For instance, certain ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown remarkable in vitro antitumor activity in screenings performed by the National Cancer Institute (NCI) . Furthermore, structurally similar triazolopyrimidine scaffolds, accessible through advanced synthetic methodologies like the Biginelli-like multicomponent reaction, are actively investigated as potential antiviral agents against pathogens such as influenza and SARS-CoV-2 . This compound is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-8(13)5-3-6-7(11-4-5)12-9(10)15-6/h3-4H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLAWSVNBBWRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896753-11-9
Record name ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl 2-chloropyridine-6-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Electrophilic Substitution at the Amino Group

The primary amino group at position 2 undergoes electrophilic substitution reactions, enabling the synthesis of derivatives with modified biological properties.

Key Reactions:

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form N-acyl derivatives. For example:

    Compound+RCOClEt3NRCONH-ThiazoloPyridine+HCl\text{Compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{RCONH-ThiazoloPyridine} + \text{HCl}
  • Sulfonylation: Forms sulfonamide derivatives using sulfonyl chlorides under mild conditions (20–25°C, dichloromethane solvent) .

Example Data:

ReagentProductYield (%)Reference
Acetyl chlorideN-Acetyl derivative78
Benzoyl chlorideN-Benzoyl derivative82

Ester Hydrolysis and Functionalization

The ethyl ester group at position 6 is susceptible to hydrolysis, enabling conversion to carboxylic acids or further derivatization.

Reaction Conditions:

  • Basic Hydrolysis: Treatment with NaOH (2M, aqueous ethanol, reflux) yields the corresponding carboxylic acid .

  • Acid-Catalyzed Transesterification: Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

Example:

CompoundNaOH, EtOH, Δ6-Carboxy-ThiazoloPyridine+EtOH\text{Compound} \xrightarrow{\text{NaOH, EtOH, Δ}} \text{6-Carboxy-ThiazoloPyridine} + \text{EtOH}

Kinetic Data:

ConditionTime (h)Conversion (%)
2M NaOH, 80°C495
1M HCl, MeOH, 60°C688

Cyclization and Annulation Reactions

The amino and ester groups facilitate cyclization to form polycyclic systems.

Notable Examples:

  • Pyrazolo-Thiazolo-Pyridine Formation: Reacts with β-dicarbonyl compounds (e.g., ethyl acetoacetate) in the presence of acetic acid and oxygen to form fused pyrazolo[1,5-a]pyridine derivatives .

  • Thiazolo-Pyrimidine Synthesis: Condenses with thiourea derivatives under microwave irradiation to yield thiazolo[4,5-d]pyrimidines .

Optimized Protocol:

ReagentCatalystTemperature (°C)Yield (%)
Ethyl acetoacetateAcOH/O₂11094
ThioureaMW, 150°C15089

Oxidation and Reduction Reactions

The thiazole and pyridine rings participate in redox transformations.

Oxidation:

  • Thiazole Ring Oxidation: Treating with H₂O₂ in acetic acid produces sulfoxide derivatives.

  • Pyridine Ring Functionalization: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine analog .

Reduction Data:

ReagentProductSelectivity (%)
H₂ (1 atm), Pd-CPiperidine-fused derivative>99

Nucleophilic Aromatic Substitution

Electron-deficient positions on the pyridine ring undergo substitution with nucleophiles.

Example:

  • Chlorine Displacement: The 6-carboxylate group directs nucleophilic attack at position 5, enabling reactions with amines or alkoxides .

Reaction Scope:

NucleophileProductYield (%)
Piperidine5-Piperidinyl derivative76
Sodium methoxide5-Methoxy derivative81

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

  • Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives .

Optimized Conditions:

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃DMF/H₂O85

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:

  • Anticancer Activity: N-Acyl derivatives show IC₅₀ values of 1.2–3.8 μM against MCF-7 cells.

  • Antimicrobial Efficacy: Pyrazolo-fused analogs inhibit S. aureus with MIC values of 4–8 μg/mL .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that the compound effectively inhibits bacterial growth and biofilm formation, making it a promising candidate for antibiotic development.

Minimum Inhibitory Concentration (MIC) Data

PathogenMinimum Inhibitory Concentration (MIC)Comments
Staphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilm formation
Escherichia coli< 100 μg/mLComparable to standard antibiotics
Candida albicans50 - 100 μg/mLExhibited antifungal activity

The compound's ability to inhibit biofilm formation was notably superior compared to traditional antibiotics such as Ciprofloxacin, indicating its potential as a new therapeutic agent in combating resistant strains of bacteria .

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the production of inflammatory markers in macrophage cell lines. The following table summarizes the observed effects:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results suggest a promising anti-inflammatory profile for the compound, indicating its potential application in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanisms underlying this activity may involve the modulation of cellular signaling pathways related to tumor growth and metastasis .

Case Study: Tumor Growth Inhibition

A notable case study involved the administration of the compound in a mouse model bearing human cancer cells. The results indicated a marked decrease in tumor volume over a treatment period of four weeks, highlighting its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include derivatives with varying heterocyclic cores, substituents, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Heterocyclic Carboxylates

Compound Name Heterocycle Core Substituents Molecular Weight Key Properties/Activities References
Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate Thiazolo[4,5-b]pyridine Ethyl ester, amino 237.27 (base) Potential acyl-ACP thioesterase inhibitor (herbicide lead)
Ethyl 7-amino-5-methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate Triazolo[4,5-b]pyridine Ethyl ester, amino, methyl, phenyl 323.35 Intermediate for photocytotoxic agents; reduced ester to alcohol for aldehyde synthesis
Methyl thiazolo[4,5-b]pyridine-6-carboxylate Thiazolo[4,5-b]pyridine Methyl ester 208.22 Shorter alkyl chain may reduce lipophilicity vs. ethyl ester
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Methyl, phenyl 227.27 Carcinogenic (colon/mammary tumors in rodents)
6-Methyl-5-phenyl-2,3-dihydro[1,3]thiazolo[4,5-b]pyridine Dihydrothiazolo[4,5-b]pyridine Methyl, phenyl 242.34 Saturated ring enhances stability; acylated derivatives inhibit acyl-ACP thioesterase

Structural and Electronic Differences

  • Heterocycle Core :

    • Thiazolo vs. Triazolo/Oxazolo : The thiazolo core (S/N-containing) offers distinct electronic properties compared to triazolo (three N atoms) or oxazolo (O/N-containing) analogs. These differences influence reactivity, such as nucleophilic substitution or hydrogen-bonding capacity .
    • Aromatic vs. Dihydro : Saturated dihydrothiazolo derivatives (e.g., 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines) exhibit enhanced conformational flexibility and stability compared to fully aromatic analogs .
  • Amino Group: The 2-amino substituent in the thiazolo compound may facilitate hydrogen bonding with biological targets, analogous to carcinogenic imidazo derivatives (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) .

Biological Activity

Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the compound's synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines thiazole and pyridine rings, which are known for their significant pharmacological activities. The synthesis typically involves the reaction of 2-aminothiazole with ethyl acetoacetate under basic conditions, followed by cyclization with an aldehyde or ketone to form the bicyclic system. This method allows for the efficient production of the compound in laboratory settings .

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth .
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. It has been tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, demonstrating notable cytotoxic effects with IC50 values indicating effective concentrations .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). This inhibition is crucial for disrupting cellular processes related to tumor growth and metastasis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The compound binds to active sites of enzymes, blocking substrate access and thereby inhibiting their activity.
  • DNA Interaction : It can also interact with DNA, leading to disruptions in replication and transcription processes essential for cell survival .

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer activity of various derivatives derived from this compound. For instance:

Table 1: Anticancer Activity Against HCT-116 Cell Lines

CompoundIC50 (µM)Mechanism of Action
4a12.5EGFR inhibition
4b15.0Induces apoptosis
4c10.0Cell cycle arrest
4h8.0Enhanced π-π interactions

The data indicates that compounds with additional aromatic groups exhibit enhanced activity due to increased interactions with target proteins .

Q & A

Q. How can contradictory data on reaction yields or biological activity be systematically addressed?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design (e.g., varying temperature, solvent, catalyst loading) to identify optimal conditions. For example, a 2³ factorial study revealed that THF increases yield by 15% compared to DCM due to better LiAlH₄ solubility .
  • Meta-Analysis : Compare literature data (e.g., IC₅₀ values) using standardized assays (e.g., MTT vs. CellTiter-Glo) to account for methodological variability. Adjust for lipophilicity (logP) via QSAR models to reconcile discrepancies .

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